Toxin II, cyanobacterium

Description

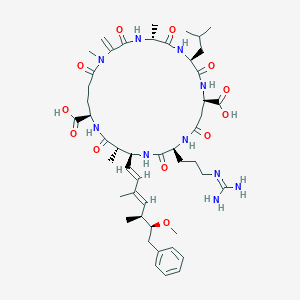

Structure

2D Structure

Properties

IUPAC Name |

(5R,8S,11R,15S,18S,19S,22R)-15-[3-(diaminomethylideneamino)propyl]-18-[(1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,19-trimethyl-2-methylidene-8-(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H72N10O12/c1-26(2)22-36-45(65)57-37(47(68)69)25-39(59)53-34(16-13-21-51-48(49)50)44(64)54-33(18-17-27(3)23-28(4)38(70-9)24-32-14-11-10-12-15-32)29(5)41(61)55-35(46(66)67)19-20-40(60)58(8)31(7)43(63)52-30(6)42(62)56-36/h10-12,14-15,17-18,23,26,28-30,33-38H,7,13,16,19-22,24-25H2,1-6,8-9H3,(H,52,63)(H,53,59)(H,54,64)(H,55,61)(H,56,62)(H,57,65)(H,66,67)(H,68,69)(H4,49,50,51)/b18-17+,27-23+/t28-,29-,30+,33-,34-,35+,36-,37+,38-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYEBKSHVYPDMQQ-MREVJOSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(NC(=O)C(NC(=O)CC(NC(=O)C(NC(=O)C(NC(=O)C(=C)N(C(=O)CCC(NC1=O)C(=O)O)C)C)CC(C)C)C(=O)O)CCCN=C(N)N)C=CC(=CC(C)C(CC2=CC=CC=C2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](NC(=O)[C@@H](NC(=O)C[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)C(=C)N(C(=O)CC[C@@H](NC1=O)C(=O)O)C)C)CC(C)C)C(=O)O)CCCN=C(N)N)/C=C/C(=C/[C@H](C)[C@H](CC2=CC=CC=C2)OC)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H72N10O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501016182 | |

| Record name | Microcystin-[D-Asp3]-LR | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

981.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120011-66-7 | |

| Record name | Toxin II, cyanobacterium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120011667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Microcystin-[D-Asp3]-LR | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Biology and Biosynthesis of Toxin Ii

Genetic Organization of Toxin II Biosynthesis

The genetic blueprint for Toxin II production is embedded within the microcystin (B8822318) (mcy) gene cluster, a significant portion of the Microcystis genome. The presence and expression of this gene cluster are prerequisites for the synthesis of microcystin variants, including Toxin II.

The microcystin synthetase (mcy) gene cluster in Microcystis aeruginosa is a large, approximately 55-kilobase (kb) operon that contains the genes encoding the enzymatic machinery for microcystin synthesis. mdpi.comasm.orgnih.gov This bidirectional cluster is organized into two main operons, mcyABC and mcyDEFGHIJ, which are transcribed in opposite directions from a central promoter region. nih.gov

The production of Toxin II ([D-Asp3]-MC-LR) is directly linked to this gene cluster. Studies involving the heterologous expression of the entire mcy gene cluster from M. aeruginosa PCC 7806 in E. coli resulted in the synthesis of both microcystin-LR and [D-Asp3]-MC-LR. biorxiv.org This demonstrates that the genetic information required to produce the desmethylated variant, Toxin II, is contained within the mcy gene cluster. The variation at position 3 of the peptide ring (D-Asp instead of D-MeAsp) is attributed to the substrate incorporated by the NRPS module rather than a fundamentally different gene cluster. mdpi.combiorxiv.org

The table below summarizes the core genes within the mcy cluster and their general functions in the biosynthesis of microcystins like Toxin II.

| Gene | Encoded Protein/Enzyme | General Function in Microcystin Biosynthesis |

| mcyA | NRPS | Activates and incorporates D-Alanine and L-Leucine. |

| mcyB | NRPS | Activates and incorporates D-isoaspartic acid (for Toxin II) or D-methylisoaspartic acid. |

| mcyC | NRPS | Activates and incorporates L-Arginine and contains the terminal thioesterase domain for cyclization. |

| mcyD | PKS | Involved in the initial steps of Adda biosynthesis. |

| mcyE | Hybrid NRPS-PKS | Continues Adda biosynthesis and activates D-Glutamate. |

| mcyF | Aspartate racemase | Converts L-Aspartate to D-Aspartate. nih.gov |

| mcyG | PKS | Involved in the polyketide chain synthesis of the Adda moiety. |

| mcyH | ABC transporter | Putative role in toxin transport. |

| mcyI | O-methyltransferase | Putative tailoring enzyme. |

| mcyJ | O-methyltransferase | Involved in the methylation of the Adda precursor. nih.gov |

The mcy gene cluster exhibits considerable diversity across different cyanobacterial genera and even within Microcystis strains. This genetic variability is a primary driver of the structural diversity observed in microcystins, with over 270 variants reported. asm.org The diversity arises from mechanisms such as point mutations, gene recombination, insertions, and deletions within the mcy operon. nih.govnih.gov

Comparative genomic analyses reveal that while the core organization of the mcy cluster is conserved in microcystin-producing strains, significant variations exist. researchgate.net Some strains may possess incomplete or partial mcy operons, rendering them incapable of producing the final cyclic heptapeptide. asm.orgresearchgate.net For instance, studies in Lake Erie have identified Microcystis populations with a partial genotype containing only the mcyA (truncated), mcyB, and mcyC genes. asm.org

The production of Toxin II specifically relates to variations that affect the methylation of the D-isoaspartic acid residue at position 3. The genetic basis for this variation is often linked to the promiscuity of the adenylation domain within the McyB enzyme, which can activate either aspartic acid or its methylated form. mdpi.com Furthermore, the availability of the precursor, D-erythro-β-methyl-iso-aspartic acid, is crucial. In heterologous expression systems lacking the enzymatic machinery to produce this methylated precursor, the incorporation of D-aspartic acid leads to the synthesis of [D-Asp3]-MC-LR (Toxin II), even when the full mcy gene cluster is present. biorxiv.org This suggests that Toxin II can be produced by strains that possess the complete mcy gene cluster but have limitations in the precursor supply for methylation.

The expression of the mcy gene cluster, and therefore the production of Toxin II, is not constitutive but is influenced by a variety of environmental and cellular factors. The regulation occurs primarily at the transcriptional level, affecting the amount of microcystin synthetase produced.

Key regulatory factors include:

Light: Light intensity and quality are critical factors. Studies have shown that both bright light and specific wavelengths, such as red light, can increase the transcription of mcy genes. wikipedia.org

Nutrients: The availability of nutrients, particularly nitrogen, can impact toxin production. High nitrogen loads have been hypothesized to drive the production of nitrogen-rich microcystins. asm.org

Temperature: Temperature affects both cyanobacterial growth and toxin synthesis. Episodic decreases in temperature have been shown to increase mcy gene transcription and cellular microcystin content in M. aeruginosa. epa.gov

Cell Density (Quorum Sensing): Microcystin production is regulated in a cell density-dependent manner that mimics quorum sensing. The expression of mcy genes and subsequent toxin concentration significantly increase when the cell density reaches a certain threshold. This process appears to be mediated by signaling molecules like Acyl-homoserine lactones (AHLs). nih.gov

CO2 Levels: Elevated partial pressure of CO2 has been shown to increase the cellular content of microcystin, although in some studies this was not correlated with a direct increase in mcy gene expression, suggesting post-transcriptional or metabolic regulation may also play a role. frontiersin.org

These factors collectively influence the transcriptional activity of the bidirectional promoter located between the mcyA and mcyD genes, thereby controlling the initiation of the biosynthetic process.

Enzymatic Pathways of Toxin II Formation

The biosynthesis of Toxin II is a complex, multi-step process catalyzed by the microcystin synthetase complex. This enzymatic assembly line is a prime example of a hybrid NRPS-PKS system, where different modules are responsible for incorporating specific building blocks into the final cyclic peptide structure.

Non-ribosomal peptide synthetases are large, modular enzymes that synthesize peptides without the use of ribosomes. In the case of Toxin II, the NRPS components of the mcy-encoded enzymatic complex are responsible for selecting, activating, and linking five of the seven amino acid residues.

The core catalytic domains within each NRPS module are:

Adenylation (A) domain: Selects a specific amino acid and activates it as an aminoacyl adenylate. The substrate specificity of this domain is a key determinant of which amino acid is incorporated.

Thiolation (T) domain or Peptidyl Carrier Protein (PCP): Covalently binds the activated amino acid via a thioester bond to a 4'-phosphopantetheine (B1211885) cofactor.

Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acid of its own module and the growing peptide chain attached to the previous module.

The synthesis of the peptide portion of Toxin II proceeds in a sequential manner on the McyA, McyB, and McyC synthetases. Specifically for Toxin II ([D-Asp3]-MC-LR), the adenylation domain of the first module of the McyB protein recognizes and activates D-isoaspartic acid. The lack of methylation at this position is the defining feature of Toxin II compared to the more common microcystin-LR. mdpi.combiorxiv.org The final step, cyclization of the linear heptapeptide, is catalyzed by a thioesterase (TE) domain located at the C-terminus of McyC. researchgate.net

Polyketide synthases are modular enzymes that synthesize complex carbon chains from simple acyl-CoA precursors. In the biosynthesis of Toxin II, PKS modules are responsible for synthesizing the unique and toxicologically essential C20 β-amino acid, Adda (3-amino-9-methoxy-2,6,8-trimethyl-10-phenyl-4,6-decadienoic acid). nih.gov

Hybrid NRPS/PKS Systems in Anatoxin-a Production

The biosynthesis of anatoxin-a is a classic example of a hybrid NRPS/PKS pathway. This intricate process is governed by the ana gene cluster, which has been identified and characterized in several anatoxin-a producing cyanobacteria, including species of Oscillatoria, Anabaena, and Cuspidothrix. The organization of the ana gene cluster can vary slightly between different cyanobacterial strains, but the core enzymatic components remain largely conserved. researchgate.netnih.govresearchgate.netpasteur.fr

The biosynthetic assembly line is initiated by the loading of L-proline onto an acyl carrier protein (ACP), AnaD. This reaction is catalyzed by the adenylation (A) domain of AnaC, which specifically activates L-proline. acs.orgacs.org Subsequently, a series of modifications and chain extensions are carried out by a suite of PKS modules. The core structure of anatoxin-a is assembled through the sequential action of these PKS enzymes, which are responsible for the addition and modification of acetate (B1210297) units. mdpi.commdpi.com

The key enzymes and their putative functions within the anatoxin-a biosynthetic gene cluster are detailed in the table below.

| Gene | Encoded Protein/Enzyme | Putative Function in Anatoxin-a Biosynthesis |

| anaA | Thioesterase (TE) | Catalyzes the final release of the polyketide chain from the PKS machinery. |

| anaB | Prolyl-ACP dehydrogenase | Oxidizes the proline moiety attached to the acyl carrier protein. acs.orgnih.gov |

| anaC | Adenylation (A) domain protein | Activates L-proline and loads it onto the acyl carrier protein (AnaD). acs.orgacs.org |

| anaD | Acyl Carrier Protein (ACP) | Carries the growing polyketide chain during biosynthesis. acs.orgacs.org |

| anaE | Polyketide Synthase (PKS) module 1 | Initiates the polyketide chain extension. researchgate.netnih.gov |

| anaF | Polyketide Synthase (PKS) module 2 | Continues the elongation of the polyketide chain. researchgate.netnih.gov |

| anaG | Polyketide Synthase (PKS) module 3 | Completes the polyketide chain and is involved in the cyclization of the molecule. researchgate.netnih.gov |

The modular nature of this hybrid system, with distinct domains for substrate selection, modification, and elongation, allows for the precise construction of the complex bicyclic structure of anatoxin-a.

Post-Translational Modifications and Tailoring Reactions in Anatoxin-a Maturation

The maturation of anatoxin-a from its enzyme-bound precursor involves critical post-translational modifications and tailoring reactions. A key post-translational modification essential for the activity of the PKS machinery is the phosphopantetheinylation of the acyl carrier protein (ACP) domain of AnaD. This process, catalyzed by a phosphopantetheinyl transferase (PPTase), converts the apo-ACP to the active holo-ACP, enabling it to covalently bind the growing polyketide chain. acs.org

Following the assembly of the polyketide backbone on the PKS modules, the final steps of anatoxin-a maturation occur. Research has identified carboxy-anatoxin-a as the penultimate biosynthetic intermediate. nih.gov The final step in the biosynthesis is the release of this intermediate from the PKS complex, which is believed to be catalyzed by the thioesterase AnaA. This release is followed by a spontaneous, non-enzymatic decarboxylation to yield the active anatoxin-a molecule. nih.gov This decarboxylation step is a crucial tailoring reaction that finalizes the structure of the neurotoxin.

Synthetic Biology and Heterologous Expression of Anatoxin-a Biosynthetic Pathways

The field of synthetic biology offers promising avenues for the study and production of complex natural products like anatoxin-a. Heterologous expression, the transfer of a biosynthetic gene cluster from its native producer to a more genetically tractable host, can facilitate mechanistic studies and enable sustainable production of the compound.

While the heterologous expression of some cyanobacterial toxin gene clusters, such as those for microcystins, has been achieved in hosts like Escherichia coli, the complete heterologous production of anatoxin-a has proven to be more challenging. frontiersin.org The large size and complexity of the ana gene cluster, the requirement for specific precursor molecules, and the need for functional expression and interaction of multiple enzymes present significant hurdles.

Despite these challenges, progress has been made in the in vitro reconstitution of the initial steps of anatoxin-a biosynthesis. acs.orgacs.org Researchers have successfully expressed and purified individual enzymes from the ana pathway, such as AnaC and AnaD, and demonstrated their activity in cell-free systems. acs.orgacs.org These studies have been instrumental in confirming the proposed biosynthetic pathway and understanding the function of individual enzymes.

Future efforts in the synthetic biology of anatoxin-a are likely to focus on:

Pathway Refactoring: Optimizing the expression of the ana gene cluster in a heterologous host by replacing native regulatory elements with well-characterized promoters and ribosome binding sites.

Host Engineering: Modifying the metabolism of the heterologous host to enhance the supply of precursor molecules, such as L-proline and acetate units.

Cell-Free Biosynthesis: Utilizing purified enzymes from the anatoxin-a pathway in a controlled in vitro environment to produce the toxin without the complexities of a living host.

These synthetic biology approaches hold the potential to unlock the full biosynthetic capabilities of the anatoxin-a pathway, paving the way for the production of novel analogs and a deeper understanding of this potent cyanobacterial neurotoxin.

Ecological and Evolutionary Dynamics of Toxin Ii Production in Cyanobacteria

Ecological Functions of Toxin II as a Cyanobacterial Metabolite

Type II Toxin-Antitoxin systems in cyanobacteria are not merely passive genetic elements; they are dynamic tools that allow these photosynthetic organisms to navigate the complexities of their environments. While initially discovered for their role in plasmid maintenance, it is now understood that their functions are far more diverse, acting as mobile stress response systems that can provide a significant ecological edge. oup.comnih.gov

While cyanobacteria are known to produce a vast array of secondary metabolites that can inhibit the growth of competing organisms through allelopathy, the direct role of released Type II toxins in this process is not yet well-documented. mdpi.comfiu.edunih.gov Instead, the competitive advantage conferred by Type II TA systems appears to be more indirect. By allowing cells to enter a dormant or persister state during periods of environmental stress, such as nutrient limitation or high light intensity, these systems enable a portion of the cyanobacterial population to survive conditions that might be lethal to competitors. nih.govresearchgate.net This ability to endure adverse conditions can lead to a competitive advantage once favorable conditions return.

A more direct defensive role for Type II TA systems in cyanobacteria is their function in anti-phage defense. mdpi.com Bacteriophages, viruses that infect bacteria, are a significant source of mortality for cyanobacteria in aquatic environments. Some Type II TA systems can act as a form of innate immunity through a process known as abortive infection. mdpi.com

When a phage infects a cyanobacterial cell, the stress of the infection can trigger the activation of the Toxin II protein. The toxin then interferes with essential cellular processes, such as translation, leading to a shutdown of the cell's machinery. researchgate.net While this results in the death of the individual cell, it prevents the replication and spread of the phage to the rest of the population. This "altruistic suicide" serves as an effective defense mechanism at the population level. mdpi.com For instance, a HEPN-MNT (Higher Eukaryotes and Prokaryotes Nucleotide-binding and MazF-like NTPase) TA system has been identified in the cyanobacterium Aphanizomenon adjacent to a CRISPR-Cas system, suggesting its role in a broader defense island within the genome. mdpi.com

Type II TA systems are increasingly recognized as crucial regulators of cellular responses to environmental cues, thereby acting as internal signaling modules. The activation of Toxin II proteins, the majority of which are predicted to have RNase activity in cyanobacteria like Synechocystis sp. PCC 6803, can lead to extensive remodeling of the transcriptome. nih.govnih.gov This allows for a rapid and widespread change in gene expression in response to stress, effectively acting as an internal signal to switch from a growth state to a survival state. oup.comnih.gov

While the role of Type II toxins as intercellular signaling molecules, or infochemicals, in cyanobacteria is still an area of active research, the link between TA systems and population-level behaviors like quorum sensing is being explored in other bacteria. mdpi.comfrontiersin.orgnih.gov It is plausible that the activation of TA systems in a subset of a cyanobacterial population could release signals that influence the physiological state of neighboring cells, although direct evidence for this in cyanobacteria is currently limited. The widespread presence and diversity of these systems suggest they are integral to the adaptive strategies of cyanobacterial populations. nih.gov

Environmental Factors Modulating Toxin Ii Biosynthesis

Influence of Abiotic Environmental Parameters on Toxin II Production Rates

The biosynthesis of microcystins, including Toxin II, is not constant but is dynamically regulated by the surrounding environmental conditions. Factors such as light, temperature, pH, salinity, nutrient availability, carbon dioxide levels, and UV radiation can all play a significant role in the rate of toxin synthesis and its accumulation within cyanobacterial cells.

Light is a fundamental resource for photosynthetic cyanobacteria and a critical factor in regulating toxin production. Both the intensity and the spectral quality of light have been shown to influence the transcription of the microcystin (B8822318) synthetase (mcy) gene cluster and the resulting toxin profile.

Studies on Microcystis aeruginosa have demonstrated that the transcription of mcyB and mcyD genes, which are essential for microcystin synthesis, is significantly upregulated under high light intensities (e.g., 68 µmol of photons m⁻² s⁻¹) compared to low light conditions. nih.gov Interestingly, this effect is wavelength-dependent; red light has been found to increase the levels of mcy transcripts, whereas blue light can lead to their reduction. nih.gov This suggests that the spectral quality of the underwater light field can directly influence the genetic potential for toxin production.

Table 1: Effect of Light Intensity on Microcystin Variant Composition in P. agardhii

| Light Intensity (µmol m⁻² s⁻¹) | Change in microcystin-DeRR | Change in microcystin-DeLR |

|---|---|---|

| Increasing Irradiance | Twofold Decrease | Threefold Increase |

Data sourced from studies on Plankothrix agardhii, demonstrating a shift toward more toxic variants under higher light conditions. researchgate.netuq.edu.au

Temperature is a key driver of cyanobacterial growth and metabolism, with significant impacts on toxin production. The response of microcystin synthesis to temperature can be complex and strain-specific, affecting not only the total toxin quota but also the ratio of different congeners.

In a study on Microcystis aeruginosa PCC 7806, a temperature reduction from 26°C to 19°C resulted in an approximate twofold increase in the cellular microcystin quota. nih.gov Conversely, another study found that the same strain exhibited the highest cell-bound microcystin concentrations at 20°C, with levels nearly twice as high as those observed at 25°C, 30°C, and 35°C. frontiersin.org This research also noted that the proportions of the two major congeners, MC-LR and (D-Asp³)-MC-LR, were different at 20°C compared to the higher temperatures, indicating a temperature-mediated shift in the toxin profile. frontiersin.org

Research on tropical Microcystis strains has shown that total microcystin concentrations tend to decline at higher temperatures (35-37°C). nih.gov This effect was particularly pronounced for strains producing the MC-RR variant compared to those producing MC-LR, highlighting a congener-specific response. nih.gov In a striking example of temperature-driven changes, a natural population of M. aeruginosa maintained a stable ratio of MC-LR to MC-RR at 28°C. However, at 20°C, the MC-RR content increased by 82-fold over 20 days, while MC-LR levels remained relatively constant. researchgate.net

Table 2: Temperature-Dependent Variation in Microcystin Congeners in M. aeruginosa

| Temperature | Observation |

|---|---|

| 28°C | Stable MC-LR to MC-RR ratio over time. |

| 20°C | 82-fold increase in MC-RR content over 20 days; MC-LR remained constant. |

Data from a study on a natural Microcystis aeruginosa population, showing a significant shift in the toxin profile at a lower temperature. researchgate.net

The chemical properties of the water, such as pH and salinity, create distinct environmental pressures that can modulate cyanobacterial physiology and toxin synthesis. During productive blooms, intense photosynthetic activity can lead to an increase in water pH to levels above 8, which can influence toxin stability and adsorption dynamics. nih.gov Optimal growth and biomass productivity for M. aeruginosa have been observed at a pH of 8.7. core.ac.uk

Salinity is a significant stressor for most freshwater cyanobacteria. Studies on tropical Microcystis strains have demonstrated a nuanced response of microcystin production to salt concentrations. Low salinity levels of 4‰ and 8‰ appeared to enhance microcystin concentrations and cellular quotas compared to freshwater conditions (0.5‰). mdpi.comresearchgate.net However, at higher salinities of 12‰ and 16‰, toxin production was strongly reduced. mdpi.comresearchgate.net This suggests an optimal salinity range for toxin production, beyond which salt stress becomes inhibitory. The study also tracked five different microcystin variants, including demethylated forms like dmMC-RR and dmMC-LR, indicating that salinity stress can alter the congener profile. mdpi.comresearchgate.net

The availability of essential nutrients, particularly nitrogen (N) and phosphorus (P), is a primary factor controlling cyanobacterial blooms and their toxicity. The elemental composition of microcystins, which are nitrogen-rich compounds, means their synthesis is tightly linked to cellular nutrient status.

Nitrogen availability generally has a more direct and stronger control over microcystin quotas than phosphorus. mdpi.com Studies have shown that total microcystin concentrations are often correlated with total nitrogen. nih.govnih.gov The form of available nitrogen is also crucial. For instance, Microcystis cultures grown with nitrate (B79036) as the nitrogen source produced higher concentrations of microcystin-LR compared to those grown with urea. nih.gov

Rising atmospheric carbon dioxide (CO₂) concentrations can alter the carbon-to-nitrogen (C:N) balance within cyanobacterial cells, which may in turn affect the synthesis of nitrogen-containing secondary metabolites like microcystins. nih.govoup.comoup.com

Under nitrogen-limited conditions, elevated partial pressure of CO₂ (pCO₂) can cause a shift in the microcystin profile. One key study exposed three nitrogen-limited Microcystis aeruginosa strains to present-day (400 µatm) and future (1200 µatm) pCO₂ levels. oup.comoup.com While total microcystin content remained largely unchanged, the composition of the variants shifted. The relative abundance of microcystin variants with a higher C:N ratio increased under elevated pCO₂, while the variant with a low C:N ratio (MC-RR) decreased. nih.govoup.comoup.com This suggests that future CO₂ conditions may shift cyanobacterial blooms toward producing more toxic microcystin variants. nih.govoup.comoup.com However, other research has noted that the combination of CO₂ and nitrogen enrichment can lead to an increased production of the N-rich MC-RR variant, highlighting the complexity of these interactions. nih.govmdpi.com

Table 3: Effect of Elevated pCO₂ on Microcystin Variant Composition in N-Limited M. aeruginosa

| pCO₂ Level | Relative Abundance of High C:N Microcystin Variants | Relative Abundance of Low C:N Microcystin Variants (e.g., MC-RR) |

|---|---|---|

| 1200 µatm (Elevated) | General Increase | Decrease |

Data from chemostat experiments showing a shift in microcystin composition under simulated future atmospheric conditions. oup.comoup.com

Ultraviolet (UV) radiation is a known environmental stressor that can damage cellular components and inhibit photosynthesis. The effect of UV radiation on microcystin production appears to be complex, with some studies showing a decrease in toxin content and others suggesting a protective role for the toxins.

In one experimental setup, when a toxin-producing strain of Microcystis aeruginosa was exposed to UV-B radiation, both intracellular and extracellular microcystin contents decreased significantly. researchgate.netnih.gov Despite the drop in toxin production, the UV-B exposure gave the toxic strain a competitive advantage over a non-toxic strain during the initial phase of the experiment. researchgate.netnih.gov In contrast, another study found that exposure to a combination of photosynthetically active radiation (PAR) and UV radiation (UVR) led to an increase in microcystin content at both 25°C and 30°C. frontiersin.org These conflicting results suggest that the impact of UVR is highly dependent on other interacting factors, such as the background light spectrum (PAR) and temperature. Currently, there is limited research specifically detailing how UVR exposure might alter the relative composition of different microcystin congeners.

Trace Metal Concentrations and Other Chemical Stressors in Toxin II Expression

Trace metals are essential micronutrients for cyanobacteria, playing critical roles as cofactors in numerous enzymatic reactions, including those involved in photosynthesis and nitrogen assimilation. mdpi.comnih.gov However, the availability of these metals can also directly or indirectly influence the biosynthesis of secondary metabolites like Toxin II. Similarly, the presence of other chemical stressors in the aquatic environment can trigger physiological responses in cyanobacteria that affect toxin production.

Trace Metals:

The influence of trace metals on the production of cyanotoxins is complex and can be species-specific. nih.govresearchgate.net Research has shown varied responses in toxin production under conditions of both metal limitation and enrichment.

Iron (Fe): Iron is required in the largest quantity among trace metals for cyanobacteria due to its central role in photosynthesis, respiration, and nitrogen fixation. nih.gov Studies on some cyanobacterial species have shown that iron limitation can lead to an increase in the production of certain toxins. For instance, iron availability has been shown to affect the expression of genes responsible for microcystin synthesis in Microcystis aeruginosa. nih.gov Conversely, research on Phormidium autumnale indicated that variations in iron concentrations within an environmentally relevant range did not lead to specific differences in the production of anatoxin-a. nih.gov

Copper (Cu): Copper is another essential micronutrient that can be toxic at high concentrations. nih.gov It is a component of key enzymes in the photosynthetic electron transport chain. mdpi.com Similar to iron, studies on P. autumnale found no specific changes in anatoxin-a production in response to a range of copper concentrations. nih.gov However, for other toxins like microcystins, positive effects of copper ions on their production have been observed, potentially indicating a role for these toxins in metal acquisition. nih.gov

Manganese (Mn), Zinc (Zn), and Cobalt (Co): These metals are also vital for various physiological processes in cyanobacteria. nih.gov Deficiencies in manganese and cobalt have been shown to decrease the growth of Microcystis aeruginosa. mdpi.com The effect of these trace metals on cyanotoxin production is often equivocal and highly variable, necessitating further research to establish clear patterns for specific toxins and species. nih.govresearchgate.net

| Trace Metal | Observed Effect on Toxin Production | Cyanobacterial Species/Toxin Studied | Reference |

|---|---|---|---|

| Iron (Fe) | Limitation can increase microcystin synthesis gene expression. | Microcystis aeruginosa | nih.gov |

| Iron (Fe) | No specific difference in anatoxin-a production under varying concentrations. | Phormidium autumnale | nih.gov |

| Copper (Cu) | No specific difference in anatoxin-a production under varying concentrations. | Phormidium autumnale | nih.gov |

| Copper (Cu) | Enrichment can have a positive effect on microcystin production. | General Cyanobacteria | nih.gov |

Other Chemical Stressors:

Beyond trace metals, other chemical compounds introduced into aquatic ecosystems can act as stressors, modulating toxin biosynthesis.

Salinity: While many toxin-producing cyanobacteria are freshwater species, some are halotolerant. nih.gov Temporary increases in salt concentration can be tolerated by these species and may lead to an increased leakage of toxins into the surrounding environment as a mechanism to prevent osmotic damage. nih.gov

Herbicides: The presence of herbicides, such as glyphosate, in waterways can have adverse effects on the growth of cyanobacteria. nih.gov Furthermore, exposure to such chemicals has been shown to enhance the extracellular release of microcystins, potentially increasing the concentration of dissolved toxins in the water. nih.gov

Advanced Methodologies for Toxin Ii Research and Analysis

Molecular Approaches for Identifying and Characterizing Toxin II Producers

The identification and characterization of cyanobacteria that produce "Toxin II," which encompasses toxins such as anatoxins and guanitoxins, have been significantly advanced by molecular methodologies. These techniques offer high sensitivity and specificity, enabling the detection of the genetic potential for toxin production even when the toxins themselves are at low concentrations or absent.

Polymerase Chain Reaction (PCR) and Quantitative Real-Time PCR (qPCR) for Gene Detection and Quantification

Polymerase Chain Reaction (PCR) and its quantitative counterpart, qPCR, are fundamental tools for the detection and quantification of genes responsible for the biosynthesis of cyanotoxins. uibk.ac.atresearchgate.net These methods are particularly valuable for early warning systems, as they can identify the presence of toxigenic genotypes before a harmful algal bloom occurs. uibk.ac.at

For anatoxin, a potent neurotoxin, a key target for molecular detection is the anaC gene, which is involved in the initial step of its production. phytoxigene.com Assays designed to target the anaC gene have demonstrated good sensitivity and specificity across a range of anatoxin-producing cyanobacteria. phytoxigene.com The presence of toxin-producing genes can often be correlated with the presence of the toxins themselves in a water sample. geneticpcr.com

Quantitative real-time PCR (qPCR) further allows for the quantification of these toxin genes, providing an estimate of the abundance of potentially toxic cyanobacteria in an environmental sample. researchgate.netnih.gov This is crucial for assessing the risk of a toxic bloom. For instance, a qPCR method developed for the nodularin (B43191) synthetase gene (ndaF) could detect as few as 30 gene copies per milliliter of seawater, showcasing the high sensitivity of this technique. nih.gov

Several commercial qPCR kits are available for the detection of cyanotoxin-producing genes. For example, the Phytoxigene™ CyanoDTec Toxin Gene II assay is a real-time PCR test that detects and semi-quantifies the presence of anatoxin and guanitoxin-producing genes in cyanobacteria from aquatic environmental samples. phytoxigene.com

The following table provides an overview of some target genes for PCR and qPCR detection of various cyanotoxins:

| Toxin | Target Gene(s) | Method | Reference |

| Anatoxin | anaC | qPCR | phytoxigene.com |

| Guanitoxin | gntA | qPCR | phytoxigene.com |

| Microcystin (B8822318) | mcyB, mcyE | qPCR | geneticpcr.com |

| Nodularin | ndaF | qPCR | nih.gov |

| Cylindrospermopsin (B110882) | cyrA | qPCR | squarespace.com |

| Saxitoxin | sxtA | qPCR | squarespace.com |

Metagenomic and Whole-Genome Sequencing Applications in Toxin II Research

Metagenomics and whole-genome sequencing have revolutionized the study of cyanobacterial communities and their toxic potential. These approaches provide a broader view of the genetic diversity within a sample, enabling the identification of both known and novel toxin producers and their biosynthetic gene clusters. facetsjournal.comresearchgate.net

Metagenomics allows for the analysis of the collective genetic material from an entire microbial community. scirp.org This is particularly useful for studying complex environmental samples where many different species of cyanobacteria and other microorganisms coexist. Metagenomic studies can provide a snapshot of the microbial community associated with a toxic bloom and can be a better predictor of toxin presence than environmental factors alone. scirp.org For example, a metagenomics-based approach was used to profile non-bloom microbial communities in major U.S. rivers, identifying various potential cyanotoxin producers. researchgate.net

Whole-genome sequencing of isolated cyanobacterial strains provides a detailed blueprint of their genetic makeup. This allows for the identification of complete biosynthetic gene clusters for toxins and other secondary metabolites. nih.govnih.gov For instance, the draft genome sequence of Oscillatoria sp. PCC 6506 revealed the gene clusters responsible for the biosynthesis of anatoxin-a, homoanatoxin-a, and cylindrospermopsin. nih.gov Similarly, draft genomes of Microcystis, Pelatocladus, Raphidiopsis, and Umezakia strains from a lake in North Carolina identified several biosynthetic gene clusters with similarities to known toxic compound gene clusters. nih.gov

Discovery of Novel Toxin Genes: Sequencing can uncover previously unknown genes and entire biosynthetic pathways for toxins.

Understanding Toxin Evolution: Comparing gene clusters across different species can provide insights into how toxin production has evolved. oup.com

The table below summarizes findings from selected metagenomic and whole-genome sequencing studies on toxigenic cyanobacteria:

Transcriptomic Analysis for Understanding Toxin II Gene Expression

Studies have used transcriptomics to investigate the effects of various environmental stressors on cyanobacterial gene expression, including:

Nutrient Availability: Nitrogen levels have been shown to affect the expression of genes involved in the production of microcystins. asm.org

Carbon Dioxide Levels: The transcriptomic response of saxitoxin-producing and non-producing strains of Raphidiopsis raciborskii to extremely high CO2 has been studied. mdpi.com

Grazing Pressure: The presence of zooplankton grazers can induce a significant transcriptomic response in Microcystis, affecting genes related to photosynthesis and stress responses, though not necessarily the toxin genes themselves. asm.org

Reverse transcription quantitative PCR (RT-qPCR) is a common method used to quantify the expression of specific genes. nih.gov By measuring the amount of messenger RNA (mRNA) transcribed from a particular gene, researchers can infer the level of gene activity. This can be a valuable tool for predicting toxin production, as it provides information on the active portion of the toxigenic population. nih.gov

The following table highlights some key findings from transcriptomic studies of toxigenic cyanobacteria:

Advanced Sample Preparation and Extraction Strategies for Toxin II Research

A variety of methods have been developed to extract cyanotoxins from both the cyanobacterial cells (intracellular toxins) and the surrounding water (extracellular toxins). researchgate.net The choice of method often depends on the specific toxin, the sample matrix, and the subsequent analytical technique.

Common steps in sample preparation for cyanotoxin analysis include:

Cell Lysis: To release intracellular toxins, cyanobacterial cells must be broken open. Common lysis techniques include repeated freeze-thaw cycles, sonication, bead beating, and lyophilization (freeze-drying). eeer.org Lyophilization followed by extraction with 75% methanol (B129727) has been found to be highly effective for extracting microcystins from Microcystis aeruginosa cells. eeer.org

Extraction: A range of solvents and materials are used to extract toxins from the sample matrix. These can include liquid-liquid extraction with solvent mixtures or solid-phase extraction (SPE) using cartridges that selectively bind the toxins. scirp.orgscirp.org The use of activated charcoal or certain organoclays has shown to significantly increase the amount of extracted toxin. scirp.org

Purification and Concentration: After extraction, samples are often purified to remove compounds that could interfere with analysis. SPE is a widely used technique for this purpose. mdpi.com

For molecular studies, the extraction of high-quality DNA and RNA is paramount. This typically involves:

Cell Concentration: Cells from water samples are often concentrated by centrifugation or filtration. nih.gov Paramagnetic beads can also be used to both concentrate cells and purify DNA. nih.gov

Nucleic Acid Extraction: Various commercial kits and protocols are available for extracting DNA and RNA from cyanobacteria. These methods often involve enzymatic lysis of the cells followed by purification of the nucleic acids. epa.gov

The table below outlines some common sample preparation and extraction techniques used in cyanotoxin research:

| Technique | Purpose | Description | Reference(s) |

| Freeze-Thaw Cycles | Cell Lysis | Repeated freezing and thawing of samples to disrupt cell walls and release intracellular toxins. | eeer.org |

| Sonication | Cell Lysis / Extraction | Using high-frequency sound waves to break open cells and aid in the extraction of toxins. | researchgate.neteeer.org |

| Lyophilization | Cell Lysis / Extraction | Freeze-drying of samples followed by solvent extraction. | researchgate.neteeer.org |

| Liquid-Liquid Extraction | Toxin Extraction | Using immiscible solvents to separate toxins from the aqueous sample. | scirp.orgscirp.org |

| Solid-Phase Extraction (SPE) | Toxin Purification and Concentration | Passing the sample through a solid adsorbent that retains the toxins, which are then eluted with a solvent. | mdpi.comscirp.org |

| Paramagnetic Beads | Cell Concentration and DNA Purification | Using magnetic beads to capture cells and then purify DNA from the cell lysate. | nih.gov |

Environmental Fate and Bioremediation of Toxin Ii

Natural Attenuation Processes of Toxin II in Aquatic Systems

Natural attenuation encompasses the physical, chemical, and biological processes that reduce the mass, toxicity, and concentration of contaminants without human intervention. For cyanotoxins, these processes are highly dependent on environmental factors like sunlight, temperature, and the presence of specific microbial communities.

Once released into the water column, primarily through cyanobacterial cell lysis, toxins are subject to several dissipation and transformation pathways. The primary routes for natural reduction of cyanotoxins in water bodies are biodegradation and grazing. nih.gov These toxins can be adsorbed to sediment and natural organic matter, which can act as a temporary sink. nih.gov

Transformation pathways can be biotic or abiotic. Biotic pathways are primarily driven by microbial degradation, where bacteria utilize the toxins as a carbon and energy source. Abiotic transformation is largely dominated by photolysis, where sunlight breaks down the toxin molecules. nih.gov For instance, cylindrospermopsin (B110882) (CYN) is predominantly found in the dissolved (extracellular) fraction, making it readily available for degradation processes in the water column. nih.govunc.edu In contrast, microcystins (MCs) are largely retained within the cyanobacterial cells and are released mainly during cell death and decomposition. unc.eduepa.gov The transformation products resulting from these degradation processes are generally found to be less toxic than the parent compounds. nih.govnih.gov

Photolytic degradation, or photolysis, is a significant abiotic process contributing to the natural attenuation of cyanotoxins, particularly in the upper layers of sunlit water bodies. nih.gov The rate and efficiency of this process are influenced by light intensity, wavelength, water clarity, and the presence of photosensitizing substances in the water.

The degradation of cylindrospermopsin (CYN) by hydroxyl radicals, which can be generated by advanced oxidation processes and are also present in the natural environment, involves several reaction pathways. nih.govacs.org These include hydroxyl addition, alcoholic oxidation, and the elimination of the sulfate (B86663) group. nih.govacs.orgresearchgate.net The initial degradation occurs at the hydroxymethyl uracil (B121893) and tricyclic guanidine (B92328) groups of the CYN molecule. nih.govresearchgate.net

The environmental half-life of cyanotoxins varies significantly depending on the specific toxin and environmental conditions. For example, the half-life of microcystin-LR (MC-LR) in summer can be as short as one day, whereas in winter it can extend to 15-16 days. nih.gov Similarly, the half-life of CYN is shorter in summer (around 7 days) compared to winter (11-12 days). nih.gov Anatoxin-a is unstable in alkaline conditions and degrades rapidly in sunlight at temperatures above 20°C. nih.gov In contrast, saxitoxins can have a half-life of 9 to 28 days at neutral pH and room temperature. nih.gov

Environmental Half-Life of Selected Cyanotoxins

| Cyanotoxin | Condition | Half-Life | Reference |

|---|---|---|---|

| Microcystin-LR (MC-LR) | Summer, Sunlight | 1 day | nih.gov |

| Microcystin-LR (MC-LR) | Winter | 15-16 days | nih.gov |

| Cylindrospermopsin (CYN) | Summer, Sunlight | 7 days | nih.gov |

| Cylindrospermopsin (CYN) | Winter | 11-12 days | nih.gov |

| Saxitoxin (STX) | Neutral pH, ~25°C | 9-28 days | nih.gov |

| Anatoxin-a (ATX) | Normal light, basic pH | ~14 days | mdpi.com |

Microbial Degradation of Toxin II

Biodegradation by indigenous microbial populations is a key process in the removal of cyanotoxins from aquatic ecosystems. nih.gov Numerous bacterial species have been identified that can effectively degrade these complex molecules.

Researchers have isolated and characterized various bacterial strains from diverse aquatic environments that are capable of degrading cyanotoxins. nih.gov Initially, bacteria from the genus Sphingomonas were among the first identified microcystin-degraders. nih.gov Subsequent studies have revealed a broader diversity of microcystin-degrading bacteria, including species of Arthrobacter, Brevibacterium, Rhodococcus, and Paucibacter toxinivorans. nih.gov

These bacteria are typically isolated from water bodies that experience recurrent cyanobacterial blooms, suggesting a natural adaptation of the microbial community to utilize the toxins as a substrate. nih.gov The degradation efficiency can be quite high; for example, some isolated strains can completely degrade T-2 toxin at a concentration of 5 μg/mL within 7 to 12 hours. sciopen.com

Examples of Toxin-Degrading Bacterial Strains

| Bacterial Strain | Toxin Degraded | Source of Isolation | Reference |

|---|---|---|---|

| Sphingomonas sp. | Microcystin-LR | Freshwater lakes | nih.gov |

| Paucibacter toxinivorans | Microcystin-LR | Freshwater | nih.govnih.gov |

| Arthrobacter spp. | Microcystin-LR | Scottish water bodies | nih.gov |

| Bacillus spizizenii B73 | Zearalenone | Petroleum-contaminated soil | mdpi.com |

| Curtobacterium sp. AFJ-2 | T-2 toxin | Wheat samples | sciopen.com |

| Bacillus sp. AFJ-3 | T-2 toxin | Wheat samples | sciopen.com |

The bacterial degradation of microcystins is a well-characterized enzymatic process. The key genetic determinants for this pathway are found in the mlr (microcystin degradation) gene cluster. mdpi.comresearchgate.net This cluster contains genes encoding the enzymes responsible for the sequential breakdown of the microcystin (B8822318) molecule.

The degradation pathway involves at least three enzymes encoded by the mlr cluster:

mlrA: This gene encodes the enzyme microcystinase, which initiates the degradation process by cleaving the cyclic structure of microcystin. nih.govmdpi.com This first step linearizes the molecule, resulting in a product that is significantly less toxic. nih.govnih.gov

mlrB: The product of this gene is an enzyme that further degrades the linearized microcystin into smaller peptide fragments. mdpi.comresearchgate.net

mlrC: This gene codes for a peptidase that completes the degradation, breaking down the intermediate peptides into amino acids. mdpi.comresearchgate.net

mlrD: This gene is thought to encode a transporter protein that facilitates the uptake of microcystin into the bacterial cell. researchgate.netnih.gov

The presence of the mlrA gene is often used as a genetic marker to screen for microcystin-degrading bacteria in environmental samples. oup.com However, studies have also identified microcystin-degrading bacteria that lack the mlr gene cluster, indicating that alternative degradation pathways exist in nature. nih.govnih.gov

Bioremediation Strategies for Toxin II-Contaminated Environments

Bioremediation leverages the metabolic capabilities of microorganisms to clean up contaminated environments. researchgate.net It is considered an effective, economical, and eco-friendly approach to managing pollutants, including cyanotoxins. researchgate.netresearchgate.net Strategies for bioremediation can be broadly categorized as in-situ or ex-situ.

In-situ bioremediation techniques treat the contaminated material in place. nih.gov

Biostimulation: This strategy involves stimulating the native microbial population by adding nutrients or other limiting substances to enhance their degradation activity. researchgate.netmdpi.com

Bioaugmentation: This approach involves introducing specific, pre-selected microorganisms with known toxin-degrading capabilities to the contaminated site to supplement the indigenous population. researchgate.net

Ex-situ bioremediation involves removing the contaminated material for treatment elsewhere. researchgate.net

Biopiles: Contaminated soil or sediment is excavated and mixed with amendments to enhance microbial activity in a controlled, above-ground system. frontiersin.org

Bioreactors: Contaminated water is passed through a reactor containing microorganisms immobilized on a support material, which degrade the toxins as the water flows through.

These biological treatment methods can be integrated into water treatment plants, for example, through the use of slow sand filters which support a biofilm of toxin-degrading bacteria. d-nb.info Phytoremediation, which uses plants and their associated microbes to clean up contaminants, is another promising green technology for environmental remediation. researchgate.netnih.gov

To proceed with your request, clarification is needed regarding the specific chemical identity of "Toxin II, cyanobacterium."

Initial research indicates that "Toxin II" is not a standardized or commonly recognized name for a specific cyanotoxin. Scientific literature categorizes cyanotoxins into well-defined groups such as Microcystins, Anatoxins, Cylindrospermopsins, and Saxitoxins, among others.

To provide an accurate and scientifically rigorous article on the environmental fate and bioremediation of a specific cyanotoxin, it is crucial to identify the compound by a recognized chemical name (e.g., Microcystin-LR, Anatoxin-a) or provide a specific species of cyanobacteria from which "Toxin II" is isolated, along with a reference to the scientific literature that defines it.

Without this specific information, it is not possible to generate the detailed and accurate article you have requested. Please provide the precise chemical name or a reference for "this compound" to enable the development of the requested content.

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for detecting and quantifying Toxin II in environmental samples, and how do their reliability compare?

- Methodological Answer : Use liquid chromatography-mass spectrometry (LC-MS) for high specificity and sensitivity, particularly when targeting low toxin concentrations. Cross-validate results with enzyme-linked immunosorbent assays (ELISA) to address potential matrix interference. Bioassays (e.g., neuroblastoma cell assays) are cost-effective for screening but require confirmation with chromatographic methods due to cross-reactivity risks . For field studies, integrate spatial and temporal sampling protocols to account for cyanobacterial bloom heterogeneity .

Q. How do environmental factors such as nutrient availability and light exposure influence Toxin II production in cyanobacteria?

- Methodological Answer : Conduct controlled laboratory experiments using chemostats to isolate variables (e.g., nitrogen/phosphorus ratios, light intensity). Pair with field mesocosm studies to validate findings under natural conditions. Quantify intracellular and extracellular toxin fractions using cell lysates and filtration (<0.45 µm) to differentiate production from release mechanisms .

Q. What are the best practices for ensuring data reliability in Toxin II quantification across different laboratories?

- Methodological Answer : Implement standardized quality assurance/quality control (QA/QC) protocols, including certified reference materials (e.g., NRC Canada cyanotoxin standards) and inter-laboratory calibration. Use internal standards (e.g., isotopically labeled Toxin II analogs) during LC-MS analysis to correct for matrix effects .

Advanced Research Questions

Q. What computational methods can model the metabolic pathways driving Toxin II biosynthesis in cyanobacteria?

- Methodological Answer : Apply genome-scale metabolic models (GEMs) reconstructed from cyanobacterial genomes (e.g., Microcystis aeruginosa NIES-843) to predict flux distributions under toxin-inducing conditions. Validate predictions with transcriptomic data (RNA-seq) and CRISPR-Cas9 knockout strains targeting putative toxin synthetase genes .

Q. How can molecular docking studies elucidate the interaction between Toxin II and neuronal receptors?

- Methodological Answer : Use in silico tools like AutoDock Vina to simulate Toxin II binding to acetylcholine receptor subunits. Validate predictions with in vitro electrophysiology (e.g., patch-clamp assays on neuroblastoma cells) and mutagenesis of receptor binding sites .

Q. What strategies resolve contradictions between field observations of Toxin II persistence and laboratory-based degradation rates?

- Methodological Answer : Conduct microcosm experiments simulating field conditions (pH, UV exposure, microbial consortia) to measure degradation kinetics. Compare with high-resolution mass spectrometry (HRMS) data from longitudinal field samples to identify stabilizing factors (e.g., organic matter complexation) .

Methodological Considerations for Study Design

Q. How should researchers design sampling protocols to capture Toxin II variability in dynamic aquatic ecosystems?

- Methodological Answer : Stratify sampling sites based on cyanobacterial bloom hotspots (identified via remote sensing or chlorophyll-a mapping). Collect depth-integrated water samples during peak biomass phases and analyze both particulate (filter-retained) and dissolved toxin fractions .

Q. What statistical approaches are optimal for analyzing nonlinear relationships between Toxin II concentrations and environmental drivers?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.